molecular formula C21H24N4OS B2837646 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1797725-50-8

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No. B2837646
CAS RN: 1797725-50-8
M. Wt: 380.51
InChI Key: CQADANFWADRJJT-UHFFFAOYSA-N
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Description

The compound “1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, a piperidin-4-yl group, and a o-tolyl group. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclic structures and the urea group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure. The presence of the benzo[d]thiazol-2-yl and piperidin-4-yl groups suggest that it might participate in reactions typical of aromatic compounds and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as its melting point, boiling point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Synthesis and Structural Analysis

Research into tri-substituted ureas has highlighted the synthesis and spectroscopic study of compounds containing N-methylpiperazine moieties alongside phenyl and N-heterocyclic substituents. Such studies utilize 1H, 13C NMR, and IR spectroscopies to propose fast inter-conversion and amino-imino tautomerism behaviors for these compounds, emphasizing their structural and conformational versatility (Iriepa & Bellanato, 2013).

Biological Activities

Research has also delved into the antimicrobial and anticancer properties of novel urea derivatives. A notable example includes the synthesis of novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives, which demonstrated promising antimicrobial activities against selected bacterial strains and fungal pathogens, as well as exhibiting cytotoxicity against cancer cell lines in preliminary studies (Shankar et al., 2017).

Enzyme Inhibition and Anticancer Investigations

Furthermore, urea derivatives have been explored for their enzyme inhibition capabilities and potential anticancer activities. Studies have produced compounds showing inhibition against enzymes like urease and β-glucuronidase, with some demonstrating specific anticancer activity, thereby offering insights into the development of therapeutic agents (Mustafa et al., 2014).

Antimicrobial and Antioxidant Agents

The synthesis of antimicrobial and antioxidant agents based on thiourea and urea derivatives of benzo[d] isoxazole has also been a topic of interest. These compounds have been evaluated for their efficacy against microbial agents and have shown potential as new classes of lead compounds for further development (Sudhamani et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without more information. If it is a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promise as a drug, for example, it could be subject to further testing and eventually clinical trials .

properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-15-6-2-3-7-17(15)23-20(26)22-14-16-10-12-25(13-11-16)21-24-18-8-4-5-9-19(18)27-21/h2-9,16H,10-14H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQADANFWADRJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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